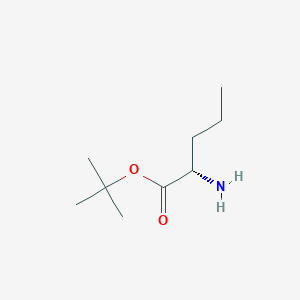

L-norvaline t-butyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-aminopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGQAQREPOYSME-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477290 | |

| Record name | L-norvaline t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-75-8 | |

| Record name | L-norvaline t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Norvaline t-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline t-butyl ester is a chemically modified derivative of the proteinogenic amino acid L-norvaline. This modification, through the addition of a t-butyl ester group, alters its physicochemical properties, rendering it a valuable tool in various scientific applications, notably in peptide synthesis and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is most commonly handled and commercially available as its hydrochloride salt due to its increased stability and ease of handling compared to the free base. The properties of both forms are detailed below.

General Properties

| Property | This compound Hydrochloride | This compound (Free Base) |

| Synonyms | H-Nva-OtBu·HCl, (S)-tert-butyl 2-aminopentanoate hydrochloride | L-Norvaline 1,1-dimethylethyl ester |

| Appearance | White to light yellow crystalline powder[1] | - |

| Stability | More stable than the free base | Less stable |

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its hydrochloride salt.

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 119483-47-5[2] | 158741-16-3 |

| Molecular Formula | C₉H₂₀ClNO₂[2] | C₉H₁₉NO₂ |

| Molecular Weight | 209.71 g/mol [2] | 173.25 g/mol |

| Melting Point | 140-145 °C[2] | - |

| Boiling Point | 241.7 °C at 760 mmHg (Predicted)[1] | - |

| Solubility | Low solubility[2] | - |

| Optical Rotation | [α]²⁰/D = +19 ± 1° (c=1 in Methanol) | - |

Note: Experimental data for the free base is limited in publicly available literature. The hydrochloride salt is the predominantly characterized form.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a general method for the synthesis of amino acid t-butyl esters, adapted for L-norvaline. The process involves the esterification of L-norvaline followed by the formation of the hydrochloride salt.

Materials:

-

L-Norvaline

-

Isobutylene

-

Dioxane (or other suitable solvent)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

10% Sodium bicarbonate solution

-

Brine

-

Dry diethyl ether

-

Hydrochloric acid (gas or solution in ether)

-

Anhydrous sodium sulfate

-

Reaction vessel (autoclave or sealed pressure vessel)

-

Magnetic stirrer

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Esterification:

-

In a suitable pressure vessel, dissolve L-norvaline in dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Add an excess of isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 2 to 5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of the Free Base:

-

Once the reaction is complete, carefully vent the reaction vessel in a fume hood.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in approximately 10 volumes of dry diethyl ether.

-

Cool the solution to -20 °C in a freezer or with an appropriate cooling bath.

-

Slowly add one equivalent of a solution of hydrochloric acid in dry ether.

-

A precipitate of this compound hydrochloride will form.

-

Collect the precipitate by filtration.

-

Wash the solid with cold, dry diethyl ether.

-

Dry the product under vacuum to obtain the final this compound hydrochloride.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Norvaline-OtBu

This protocol outlines the general steps for incorporating L-norvaline into a peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-L-norvaline

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Coupling of Fmoc-L-norvaline:

-

In a separate vial, dissolve Fmoc-L-norvaline (typically 4 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt) in DMF.

-

Add DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[3]

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Arginase Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of L-norvaline on arginase activity.[5]

Materials:

-

Purified or recombinant arginase enzyme

-

L-arginine solution (substrate)

-

Tris-HCl buffer (pH 7.4)

-

Manganese chloride (MnCl₂) solution

-

L-norvaline solution (inhibitor)

-

Urea standard solutions

-

Colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer to ensure full enzymatic activity.[3]

-

Inhibitor Preparation: Prepare serial dilutions of L-norvaline in the assay buffer.

-

Reaction Setup:

-

Add the activated arginase enzyme solution to each well of a 96-well plate.

-

Add the diluted L-norvaline solutions to the respective wells. Include a control group with only buffer (no inhibitor).

-

Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.[5]

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic conversion of L-arginine to urea and ornithine.[5]

-

Reaction Termination: Stop the reaction by adding a strong acid.[5]

-

Color Development: Add the colorimetric urea detection reagent to all wells and heat the plate to facilitate the color-forming reaction.[5]

-

Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the urea standards.

-

Calculate the concentration of urea produced in each well.

-

Determine the percentage of inhibition for each concentration of L-norvaline.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Arginase Inhibition and Nitric Oxide Signaling

L-norvaline is a known inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation.[6][7][8]

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical cycle for the addition of a single amino acid, in this case, this compound (as part of an Fmoc-protected building block), during solid-phase peptide synthesis.

Workflow for Arginase Inhibition Assay

This diagram outlines the key steps in determining the inhibitory potential of a compound like L-norvaline on arginase activity.

Conclusion

This compound, particularly in its hydrochloride form, is a versatile and valuable compound for researchers in chemistry and drug development. Its key application lies in its use as a building block in solid-phase peptide synthesis, where the t-butyl ester serves as a protecting group for the carboxylic acid functionality. Furthermore, the parent molecule, L-norvaline, is a known inhibitor of arginase, a pathway of significant interest for therapeutic intervention in various diseases. This guide has provided a detailed overview of the physicochemical properties, experimental protocols, and relevant biological and experimental workflows associated with this compound to aid in its effective utilization in research and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

L-Norvaline t-Butyl Ester Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of L-norvaline t-butyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also presents information on structurally similar compounds to infer potential solubility characteristics. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided to empower researchers to ascertain this critical parameter in their own laboratories.

State of Knowledge

Currently, there is a notable absence of specific, quantitative solubility data for this compound hydrochloride across a range of common organic solvents in peer-reviewed journals and chemical databases. While some commercial suppliers note its optical rotation is measured in methanol, implying some degree of solubility, precise measurements are not provided. Qualitative descriptions from various sources are conflicting, with some describing it as having "low solubility and stability" and others as possessing "enhanced solubility and stability" compared to the parent amino acid.

Solubility Profile of this compound Hydrochloride and Analogues

To provide a useful reference point for researchers, the following table summarizes the available qualitative and quantitative solubility data for this compound hydrochloride and structurally related amino acid esters. This comparative data can aid in the selection of appropriate solvent systems for synthesis, purification, and formulation development.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound Hydrochloride | Methanol | 20 | Soluble (for optical rotation) | Qualitative |

| L-Alanine t-Butyl Ester Hydrochloride | Methanol | Not Specified | Generally Soluble[1] | Qualitative |

| Other Polar Organic Solvents | Not Specified | Generally Soluble[1] | Qualitative | |

| L-Leucine t-Butyl Ester Hydrochloride | Dimethylformamide (DMF) | 20 | Soluble (for optical rotation) | Qualitative |

| L-Alanine Methyl Ester Hydrochloride | Ethanol | Not Specified | ~30 mg/mL[2] | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[2] | Quantitative | |

| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[2] | Quantitative |

Expected Solubility Profile

Based on the chemical structure of this compound hydrochloride—an amino acid ester salt—and the available data for its analogues, a general solubility profile can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in lower-chain alcohols. The hydrochloride salt form can engage in hydrogen bonding and ion-dipole interactions with these solvents. The presence of the non-polar t-butyl and propyl groups may limit its solubility in comparison to smaller amino acid esters.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is also expected in these solvents. The high polarity of solvents like DMSO and DMF can effectively solvate the ionic hydrochloride portion of the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar solvents due to the polar and ionic nature of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Limited solubility is anticipated in these less polar solvents.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic (equilibrium) solubility of this compound hydrochloride in an organic solvent.

Objective: To determine the saturation concentration of this compound hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

This compound hydrochloride (high purity)

-

Anhydrous organic solvent of interest (e.g., methanol, ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UPLC-MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound hydrochloride of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of this compound hydrochloride to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound hydrochloride in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The average concentration from replicate experiments represents the thermodynamic solubility at the specified temperature.

-

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

References

L-Norvaline t-Butyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-norvaline t-butyl ester, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. The following table summarizes its key quantitative data.

| Property | Value | Citations |

| Compound Name | This compound hydrochloride | [1] |

| Synonyms | (S)-tert-butyl 2-aminopentanoate hydrochloride, H-Nva-OtBu·HCl | |

| CAS Number | 119483-47-5 | [1] |

| Molecular Formula | C₉H₂₀ClNO₂ | [1] |

| Molecular Weight | 209.71 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 140-145 °C | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water | [1] |

Note: The molecular weight of the free base, this compound (C₉H₁₉NO₂), is 173.25 g/mol , calculated by subtracting the molecular weight of hydrogen chloride (HCl) from the hydrochloride salt.

Synthesis Protocol: Esterification of L-Norvaline

The synthesis of this compound hydrochloride is typically achieved through the esterification of L-norvaline with isobutylene in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. This method provides a straightforward and scalable route to the desired product.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.

Materials:

-

L-Norvaline

-

Dioxane (or another suitable solvent like dichloromethane)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

Isobutylene (liquefied)

-

10% Sodium bicarbonate solution

-

Brine solution

-

Dry ether

-

Hydrogen chloride (gas or as a solution in dry ether)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Autoclave or a pressure-rated reaction vessel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable pressure-rated vessel, suspend L-norvaline in dioxane.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 1.5 equivalents relative to the amino acid).

-

Reactant Addition: Cool the vessel and carefully add condensed isobutylene.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 2 to 3 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the reaction vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.

-

Isolation of Free Base: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a free base.

-

Hydrochloride Salt Formation: Dissolve the isolated free base in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Precipitation: Slowly add one equivalent of a 1N HCl solution in dry ether. The hydrochloride salt will precipitate out of the solution.

-

Final Product Isolation: Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum to yield this compound hydrochloride.

Caption: Synthesis workflow for this compound hydrochloride.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides and small proteins. In SPPS, the t-butyl ester serves as a temporary protecting group for the C-terminus of the L-norvaline residue, preventing its participation in the peptide bond formation until it is intentionally cleaved.

Experimental Protocol: Incorporation of L-Norvaline into a Peptide Chain

This protocol outlines the general steps for incorporating an N-terminally protected this compound into a growing peptide chain on a solid support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Fmoc-L-norvaline

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA - N,N-diisopropylethylamine)

-

Solvent (e.g., DMF - N,N-dimethylformamide)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM - dichloromethane)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes within the reaction vessel.

-

N-Terminal Fmoc Deprotection: If the resin-bound peptide has an N-terminal Fmoc protecting group, remove it by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Activation of N-Fmoc-L-norvaline: In a separate vessel, dissolve N-Fmoc-L-norvaline (2-4 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents). Allow this activation mixture to react for 5-10 minutes at room temperature.

-

Coupling Reaction: Add the activated N-Fmoc-L-norvaline solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The completion of the coupling can be monitored using a ninhydrin test to detect any remaining free primary amines.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the t-butyl ester of L-norvaline if it is the C-terminal residue) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Caption: A single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Role in Modulating Nitric Oxide Signaling

L-norvaline and its derivatives are recognized for their ability to influence nitric oxide (NO) signaling pathways. L-norvaline is a known inhibitor of the arginase enzyme. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, potentially leading to an increase in NO production. This mechanism is of significant interest in cardiovascular research and sports nutrition.

Experimental Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition/Activity Assay

This protocol describes a general method to assess the effect of a compound like an L-norvaline derivative on NO production in a cellular context, often using the Griess assay to measure nitrite, a stable breakdown product of NO.

Materials:

-

RAW 264.7 murine macrophage cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS

-

Test compound (e.g., an L-norvaline derivative)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water, mixed 1:1)

-

Sodium nitrite standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in supplemented DMEM. Seed the cells into a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the L-norvaline derivative. Pre-incubate the cells with the compound for 1-2 hours.

-

iNOS Induction: Add LPS and IFN-γ to the wells to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include control wells with stimulants but without the test compound.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage change in NO production for each concentration of the L-norvaline derivative relative to the stimulated control.

Caption: L-Norvaline's inhibitory effect on arginase, leading to increased L-arginine for NO synthesis.

References

Spectroscopic and Synthetic Profile of L-Norvaline t-Butyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for L-norvaline t-butyl ester. The information is curated to support research and development activities where this amino acid derivative is utilized.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -CH₃ (terminal) | ~ 0.9 | Triplet | ~ 7.0 |

| -CH₂-CH₃ | ~ 1.3 - 1.4 | Multiplet | |

| -CH₂-CH- | ~ 1.5 - 1.7 | Multiplet | |

| -NH₂ | Variable (broad singlet) | Broad Singlet | |

| -CH(NH₂) | ~ 3.3 - 3.5 | Triplet | ~ 7.0 |

| -C(CH₃)₃ | ~ 1.5 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C H₃ (terminal) | ~ 14 |

| -C H₂-CH₃ | ~ 20 |

| -C H₂-CH- | ~ 35 |

| -C H(NH₂) | ~ 58 |

| -C (CH₃)₃ | ~ 28 |

| >C =O | ~ 173 |

| -C (CH₃)₃ | ~ 81 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| N-H Bend (amine) | 1580 - 1650 | Medium |

| C-O Stretch (ester) | 1150 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 174.1494 | Protonated Molecular Ion |

| [M-C₄H₈]⁺ | 118.0813 | Loss of isobutylene |

| [M-COOC(CH₃)₃]⁺ | 72.0813 | Loss of t-butoxycarbonyl group |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and effective method for the preparation of amino acid t-butyl esters involves the reaction of the N-protected amino acid with an excess of a t-butylating agent in the presence of an acid catalyst, followed by deprotection.

General Synthesis Protocol for Amino Acid t-Butyl Esters:

-

Protection of the Amino Group: The amino group of L-norvaline is first protected, commonly with a Boc (t-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

-

Esterification: The N-protected L-norvaline is dissolved in a suitable solvent (e.g., dichloromethane or tert-butanol). An excess of a t-butylating agent, such as isobutylene or t-butyl acetate, is added along with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection of the Amino Group: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane. For a Cbz group, catalytic hydrogenation is commonly employed.

-

Purification: The final product, this compound, is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Potential applications of L-norvaline t-butyl ester in biochemistry.

An In-Depth Technical Guide to the Biochemical Applications of L-Norvaline t-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the non-proteinogenic amino acid L-norvaline, primarily utilized as a versatile building block in peptide synthesis and as a potential prodrug for therapeutic applications.[1][2] This technical guide delineates the biochemical relevance of this compound, focusing on its role as a precursor to the arginase inhibitor L-norvaline. By increasing the bioavailability of L-arginine for nitric oxide synthase (NOS), L-norvaline indirectly modulates the production of nitric oxide (NO), a critical signaling molecule in various physiological processes.[3][4] This document provides a comprehensive overview of its mechanism of action, quantitative data on the inhibitory effects of its active form, detailed experimental protocols, and insights into its applications in drug discovery and development.

Introduction: The Prodrug Strategy

This compound is designed to enhance the cellular uptake and bioavailability of L-norvaline.[1] The t-butyl ester moiety increases the lipophilicity of the molecule, facilitating its transport across cell membranes.[5] Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active L-norvaline.[6] This prodrug approach is a common strategy in pharmaceutical development to improve the pharmacokinetic properties of polar molecules like amino acids.[5]

The primary biochemical significance of L-norvaline lies in its ability to inhibit the enzyme arginase.[3][7] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[8] By inhibiting arginase, L-norvaline effectively increases the intracellular pool of L-arginine available to NOS, thereby promoting the synthesis of nitric oxide.[4][9]

Mechanism of Action: The Arginase-NO Synthase Pathway

The interplay between arginase and NOS is a critical regulatory node in many physiological and pathological processes. There are two main isoforms of arginase: Arginase I (cytosolic) and Arginase II (mitochondrial).[10][11] Similarly, there are three primary isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[12]

L-arginine is metabolized by arginase to produce urea and L-ornithine, the latter being a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.[8] Alternatively, L-arginine is oxidized by NOS to produce nitric oxide and L-citrulline.[13] NO is a potent vasodilator and plays key roles in neurotransmission, immune response, and the regulation of vascular tone.[14]

Under conditions of elevated arginase activity, L-arginine can be depleted, leading to a state of "eNOS uncoupling."[15][16] In this state, eNOS produces superoxide anions (O₂⁻) instead of NO, contributing to oxidative stress and endothelial dysfunction.[17][18] L-norvaline, by inhibiting arginase, helps to maintain the supply of L-arginine to NOS, thus preserving its coupled state and promoting NO production.[4]

Signaling Pathway Diagram

Quantitative Data for L-Norvaline

Table 1: Arginase Inhibition by L-Norvaline

| Compound | Target | Potency Metric | Value | Reference(s) |

| L-Norvaline | Arginase | Inhibition at 10 mM | ~50% | [19] |

| L-Norvaline | Arginase (unspecified) | - | Enhances NO production | [20][21] |

| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase I & II | Kᵢ | 1.6-3.6 µM | [19] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I & II | Kᵢ / Kd | 0.0085 µM / 0.005 µM | [19] |

Potential Applications in Biochemistry and Drug Development

The primary applications of this compound stem from its role as a building block and a prodrug of an arginase inhibitor.

-

Peptide Synthesis: As a protected amino acid, this compound is used in solid-phase and solution-phase peptide synthesis to incorporate L-norvaline into peptide sequences. The t-butyl ester serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during peptide coupling.[2][22][23]

-

Cardiovascular Disease: By enhancing NO production, L-norvaline has therapeutic potential in conditions associated with endothelial dysfunction, such as hypertension, atherosclerosis, and diabetic vasculopathy.[10][18] this compound could serve as a more effective delivery vehicle for L-norvaline in these contexts.

-

Cancer Immunotherapy: Arginase is often overexpressed in the tumor microenvironment, leading to L-arginine depletion and suppression of T-cell function. Arginase inhibitors are being investigated as a strategy to enhance anti-tumor immunity.[24][25]

-

Neurodegenerative Diseases: There is evidence that L-norvaline may have neuroprotective effects, and it has been studied in the context of Alzheimer's disease.[26]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is a generalized procedure based on common methods for the esterification of amino acids.

Materials:

-

L-Norvaline

-

tert-Butyl acetate

-

Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Suspend L-norvaline in tert-butyl acetate.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add perchloric acid or sulfuric acid as a catalyst.

-

Stir the reaction mixture at room temperature for 48-72 hours.

-

Wash the reaction mixture with water and 1.0 N HCl.

-

Adjust the pH of the aqueous layer to ~9 with 10% Na₂CO₃ solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil.

-

Dissolve the resulting oil in dry diethyl ether and cool to 0°C.

-

Add a solution of HCl in diethyl ether dropwise to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.

Workflow for Synthesis

Arginase Inhibition Assay (Colorimetric)

This is a generalized protocol to assess the inhibitory activity of compounds like L-norvaline (released from its t-butyl ester prodrug) on arginase.

Principle: The assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then quantified colorimetrically.

Materials:

-

Purified Arginase I or II

-

L-Arginine solution

-

Manganese chloride (MnCl₂) solution

-

Tris-HCl buffer

-

Inhibitor stock solution (L-norvaline)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

-

96-well microplate

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in Tris-HCl buffer.

-

Inhibitor Incubation: Add varying concentrations of the inhibitor (L-norvaline) to the wells of a 96-well plate. Include a control with no inhibitor.

-

Reaction Initiation: Add the activated arginase enzyme to the wells containing the inhibitor and pre-incubate.

-

Substrate Addition: Initiate the enzymatic reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid.

-

Urea Detection: Add the urea colorimetric reagents and heat as required by the specific reagent protocol.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Workflow for Arginase Inhibition Assay

Conclusion

This compound is a valuable chemical entity for both peptide synthesis and as a prodrug for the arginase inhibitor L-norvaline. Its potential to modulate the arginase-NOS pathway underscores its relevance in the development of novel therapeutics for a range of disorders characterized by endothelial dysfunction and immune suppression. While direct quantitative data on the inhibitory activity of the ester form is limited, the well-established activity of its metabolite, L-norvaline, provides a strong rationale for its application in biochemical research and drug discovery. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound to optimize its therapeutic potential.

References

- 1. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. lifetein.com [lifetein.com]

- 4. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What are ARG2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 14. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Arginase upregulation and eNOS uncoupling contribute to impaired endothelium-dependent vasodilation in a rat model of intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. scientificlabs.co.uk [scientificlabs.co.uk]

- 22. peptide.com [peptide.com]

- 23. nbinno.com [nbinno.com]

- 24. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. caymanchem.com [caymanchem.com]

The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of L-norvaline Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic amino acid isomer of valine, and its derivatives have emerged as significant modulators of critical biological pathways. Primarily recognized for their inhibitory action on arginase, these compounds effectively enhance the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS), thereby promoting nitric oxide (NO) production. This mechanism holds therapeutic promise for a spectrum of disorders, including cardiovascular and neurodegenerative diseases. Furthermore, L-norvaline exhibits inhibitory effects on the p70 ribosomal S6 kinase 1 (S6K1), a key player in cell growth and metabolism, implicating its potential in cancer therapy and inflammatory conditions. This technical guide provides a comprehensive overview of the mechanisms of action of L-norvaline and its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Arginase Inhibition and Nitric Oxide Production

The principal mechanism of action for L-norvaline and its derivatives is the inhibition of arginase, an enzyme that hydrolyzes L-arginine to ornithine and urea.[1] There are two main isoforms of arginase in mammals: Arginase I (ARG1), which is cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II (ARG2), a mitochondrial enzyme found in various tissues, including the kidneys.[2]

By inhibiting arginase, L-norvaline effectively increases the intracellular concentration of L-arginine.[1] This is crucial because L-arginine is also the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO). NO is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The competition for L-arginine between arginase and NOS means that arginase activity can significantly limit NO production. Therefore, L-norvaline and its derivatives act as indirect NO enhancers.

Quantitative Data on Arginase Inhibition

To provide context for the inhibitory potential of L-norvaline derivatives, the following table summarizes the inhibitory activities of L-norvaline and other known arginase inhibitors.

| Compound | Arginase Isoform(s) | IC50 | Ki | Reference(s) |

| DL-Norvaline | Arginase (unspecified) | ~50% inhibition at 10,000 µM | - | [5] |

| L-Norvaline | Entamoeba histolytica Arginase | 17.9 mM | - | [4] |

| Nω-hydroxy-L-arginine (L-NOHA) | Human Arginase I & II | - | 1.6-3.6 µM | [6] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I & II | - | Kd of 0.005 µM (hARG-I), Ki of 0.0085 µM (hARG-II) | [6] |

| Arginase inhibitor 1 | Human Arginase I & II | 223 nM (hARG-I), 509 nM (hARG-II) | - | [3] |

| ARG1-IN-1 | Human Arginase I | 29 nM | - | [3] |

| NED-3238 | Human Arginase I & II | 1.3 nM (hARG-I), 8.1 nM (hARG-II) | - | [3] |

Signaling Pathway: Arginase-NOS Axis

The interplay between arginase, NOS, and L-arginine is a critical regulatory node in many physiological processes. The inhibition of arginase by L-norvaline derivatives shifts the balance towards NO production.

Secondary Mechanism: Inhibition of p70 Ribosomal S6 Kinase 1 (S6K1)

Beyond its effects on the L-arginine-NO pathway, L-norvaline has been identified as an inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).[4][7] S6K1 is a serine/threonine kinase that plays a central role in the mTOR signaling pathway, which is a master regulator of cell growth, proliferation, protein synthesis, and metabolism.

The inhibitory effect of L-norvaline on S6K1 appears to be independent of its action on arginase.[8] This dual-inhibitory function is particularly relevant in the context of diseases with complex pathologies, such as Alzheimer's disease, where both L-arginine metabolism and mTOR signaling are dysregulated.[5] In human endothelial cells, the anti-inflammatory properties of L-norvaline have been partially attributed to its ability to inhibit S6K1.[8]

Signaling Pathway: L-Norvaline and S6K1 Inhibition

L-norvaline's inhibition of S6K1 adds another layer to its mechanism of action, impacting downstream cellular processes.

Therapeutic Implications and Biological Effects

The dual mechanism of action of L-norvaline derivatives translates into a broad range of potential therapeutic applications.

-

Cardiovascular Diseases: By promoting NO production, L-norvaline can induce vasodilation, improve endothelial function, and potentially reduce blood pressure.[9]

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, L-norvaline has been shown to reverse cognitive decline and synaptic loss in murine models.[5] This is attributed to both the restoration of L-arginine levels in the brain and the inhibition of the pro-inflammatory S6K1 pathway.

-

Cancer: The role of L-arginine in cancer is complex. Arginase-expressing myeloid cells in the tumor microenvironment can deplete L-arginine, leading to T-cell dysfunction. Arginase inhibitors like L-norvaline derivatives could potentially restore T-cell-mediated anti-tumor immunity.[10]

-

Controversial Cytotoxicity: It is important to note that some in vitro studies have reported cytotoxic effects of L-norvaline at high concentrations, particularly in neuronal cell lines. However, these findings are debated, with other studies suggesting that the observed toxicity is not apparent in vivo and may be dependent on specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-norvaline derivatives.

In Vitro Arginase Inhibition Assay

This protocol is adapted from a generalized colorimetric arginase activity assay to determine the inhibitory potential of L-norvaline derivatives.[5][6]

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea concentration is determined colorimetrically.

Materials:

-

Recombinant human arginase I or II

-

L-arginine solution (substrate)

-

L-norvaline derivative (inhibitor)

-

Urea standard solution

-

Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl2 in Tris-HCl buffer to ensure full activation.

-

Assay Preparation: In a 96-well plate, add the activated arginase enzyme to wells containing varying concentrations of the L-norvaline derivative or vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution.

-

Color Development: Add the colorimetric urea detection reagent to all wells. Heat the plate to facilitate the reaction between urea and the detection reagent.

-

Absorbance Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using the urea standards. Calculate the concentration of urea produced in each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

In Vitro S6K1 Kinase Assay

This protocol is based on a generic in vitro kinase assay and can be adapted to assess the inhibitory effect of L-norvaline derivatives on S6K1 activity.

Principle: This assay measures the phosphorylation of a specific S6K1 substrate by recombinant S6K1 enzyme in the presence or absence of the inhibitor. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Materials:

-

Recombinant active S6K1 enzyme

-

S6K1 substrate (e.g., a peptide containing a known S6K1 phosphorylation site)

-

ATP (as a phosphate donor)

-

L-norvaline derivative (inhibitor)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96-well plate

-

Luminometer

Procedure:

-

Assay Setup: In a 96-well plate, add the S6K1 substrate and varying concentrations of the L-norvaline derivative or vehicle control in the kinase reaction buffer.

-

Enzyme Addition: Add the recombinant S6K1 enzyme to each well.

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.

-

Luminescence Measurement: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of S6K1 inhibition for each concentration of the L-norvaline derivative and determine the IC50 value.

Cytotoxicity Assay in SH-SY5Y Human Neuroblastoma Cells

This protocol describes a method to evaluate the potential cytotoxicity of L-norvaline derivatives using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

L-norvaline derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the L-norvaline derivative for a specified duration (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value for cytotoxicity.

HPLC Analysis of L-norvaline in Plasma

This protocol provides a general framework for the quantitative analysis of L-norvaline in plasma samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.[2]

Principle: Amino acids are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated and quantified by RP-HPLC.

Materials:

-

Plasma sample

-

Internal standard (e.g., L-norleucine)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

-

Derivatizing reagent (e.g., o-phthalaldehyde (OPA) with a thiol)

-

HPLC system with a C18 column and a UV or fluorescence detector

-

Mobile phases (e.g., a gradient of sodium acetate buffer and methanol/acetonitrile)

Procedure:

-

Sample Preparation: Spike the plasma sample with the internal standard. Precipitate the plasma proteins using a suitable agent and centrifuge to obtain a clear supernatant.

-

Derivatization: Mix the supernatant with the derivatizing reagent and allow the reaction to proceed for a specific time at a controlled temperature.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Elute the compounds using a gradient of the mobile phases.

-

Detection: Detect the derivatized amino acids at the appropriate wavelength (e.g., 338 nm for OPA derivatives).

-

Quantification: Identify and quantify the L-norvaline peak based on its retention time and peak area relative to the internal standard. Create a calibration curve using standards of known L-norvaline concentrations to determine the concentration in the plasma sample.

Experimental Workflows

Visualizing the sequence of experimental procedures can aid in the planning and execution of research involving L-norvaline derivatives.

Workflow for Screening and Characterization of Arginase Inhibitors

Conclusion

L-norvaline and its derivatives represent a compelling class of compounds with a multifaceted mechanism of action. Their ability to inhibit both arginase and S6K1 positions them as promising therapeutic candidates for a range of diseases characterized by dysregulated nitric oxide signaling and aberrant cell growth. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the precise inhibitory constants of L-norvaline derivatives against human arginase isoforms and exploring the structure-activity relationships to design more potent and selective inhibitors. A thorough investigation of their in vivo efficacy and safety profiles will be crucial for their successful translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. lifetein.com [lifetein.com]

- 9. Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation | MDPI [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

L-Norvaline t-Butyl Ester: A Chiral Cornerstone in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-norvaline t-butyl ester has emerged as a pivotal chiral building block in asymmetric synthesis, lending its unique structural attributes to the construction of complex molecular architectures, most notably in the development of potent antiviral therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the creation of Hepatitis C Virus (HCV) protease inhibitors.

Physicochemical and Chiral Properties

This compound, typically available as its hydrochloride salt, is a white crystalline solid.[1] The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid, preventing its participation in undesired side reactions during peptide coupling and other synthetic transformations. This protecting group can be readily removed under acidic conditions. The inherent chirality of the L-norvaline core is crucial for its applications in stereoselective synthesis, where precise control of the three-dimensional arrangement of atoms is paramount for biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉NO₂·HCl | [2] |

| Molecular Weight | 209.71 g/mol | [2] |

| Melting Point | 145 - 147 °C | [2] |

| Appearance | White powder | [2] |

| Optical Rotation | [α]²⁰/D = +19 ± 1° (c=1 in MeOH) | [2] |

| Purity (HPLC) | ≥ 98% | [2] |

| Storage | 0 - 8 °C | [2] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a critical first step for its use as a chiral building block. A common and effective method involves the esterification of L-norvaline using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method offers high yields and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

L-Norvaline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

N-Boc Protection and Esterification: To a stirred suspension of L-norvaline in anhydrous dichloromethane at 0 °C, add di-tert-butyl dicarbonate and a catalytic amount of DMAP.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-L-norvaline t-butyl ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

HCl Salt Formation: Dissolve the purified N-Boc-L-norvaline t-butyl ester in a suitable solvent like diethyl ether or dioxane. Add a solution of hydrochloric acid in the same solvent dropwise at 0 °C until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

Quantitative Data: While specific yields can vary, this method is generally high-yielding. The purity of the final product can be assessed by HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

Application in the Synthesis of HCV Protease Inhibitors

L-norvaline and its derivatives are key components in several direct-acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for viral replication, and its inhibition effectively halts the viral life cycle. The norvaline moiety often occupies the P2 position in these peptidomimetic inhibitors, where its side chain makes critical interactions with the enzyme's active site.

Role in Boceprevir, Narlaprevir, and Telaprevir

-

Boceprevir: In the development of boceprevir, modifications at the P2 position were explored to enhance binding affinity and cellular activity. While boceprevir itself contains a dimethylcyclopropylproline at the P2 position, early structure-activity relationship (SAR) studies involved analogs with norvaline at this position, highlighting its importance in probing the S2 binding pocket of the protease.[3]

-

Narlaprevir: Narlaprevir, a second-generation HCV NS3 protease inhibitor, features a P4-capped cyclohexyl moiety. The core structure of narlaprevir was developed through extensive SAR studies, with variations at different positions, including the P1 and P2 sites where norvaline derivatives have been utilized.[4]

-

Telaprevir: The synthesis of telaprevir, another potent HCV protease inhibitor, involves the coupling of various chiral fragments. The P2 position is occupied by a cyclohexylglycine derivative, but the exploration of linear alkyl amino acids like norvaline in this position was part of the optimization process to understand the requirements of the S2 subsite.

Mechanism of Action: HCV NS3/4A Protease Inhibition

HCV NS3/4A protease inhibitors are designed to mimic the natural substrate of the enzyme. They bind to the active site, preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. The norvaline side chain at the P2 position contributes to the hydrophobic interactions within the S2 subsite of the protease, enhancing the binding affinity and inhibitory potency of the drug.

Chiral Purity Analysis

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis, as the presence of the D-enantiomer can lead to diastereomeric impurities in the final product with potentially different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee).

Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak or a ligand-exchange column).

Conditions:

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and analyte.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., around 210 nm for the amide bond).

-

Sample Preparation: Dissolve a small amount of this compound hydrochloride in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram. The two enantiomers will elute at different retention times.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] * 100.

Logical Workflow for Chiral Purity Analysis

Conclusion

This compound stands as a testament to the power of chiral building blocks in advancing modern organic synthesis and drug discovery. Its straightforward preparation, coupled with the versatility of the tert-butyl protecting group and the stereochemical information embedded in its core, has made it an invaluable tool for medicinal chemists. The successful application of this building block in the development of life-saving antiviral drugs for Hepatitis C underscores its significance and promises its continued use in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers and professionals aiming to leverage the synthetic potential of this compound in their own endeavors.

References

Navigating the Stability of L-Norvaline t-Butyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-norvaline t-butyl ester hydrochloride. Aimed at professionals in research and drug development, this document synthesizes available data and established scientific principles to ensure the integrity of this critical reagent in experimental and developmental pipelines.

Core Stability Profile and Recommended Storage

This compound hydrochloride is a derivative of the amino acid L-norvaline, often utilized in peptide synthesis and pharmaceutical research.[1] While one source suggests it possesses "low solubility and stability," another indicates that as a derivative, it exhibits "enhanced solubility and stability".[1][2] This underscores the importance of adhering to strict storage and handling protocols to maintain its chemical integrity. The compound is generally stable under recommended storage conditions.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Remarks |

| Temperature | 0 - 8 °C | To minimize thermal degradation and maintain compound integrity.[3][4] |

| Do not store above 5°C (41°F) | A more stringent recommendation from safety data sheets to prevent degradation. | |

| Atmosphere | Store in a dry, well-ventilated area | To prevent hydrolysis from atmospheric moisture. |

| Keep container tightly closed | Prevents exposure to moisture and atmospheric contaminants. | |

| Light | Store in a light-resistant container | While specific photostability data is unavailable, it is best practice to protect from light to prevent potential photodegradation. |

| Handling | Keep away from heat and sources of ignition | Standard precaution for chemical reagents. |

| Avoid strong oxidizing agents | To prevent oxidative degradation of the amino acid derivative. |

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Data for this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol |

| Appearance | White powder |

| Melting Point | 145 - 147 °C or 140-145°C |

| Purity (typical) | ≥ 98% (by HPLC) |

Potential Degradation Pathways

Based on the chemical structure of this compound hydrochloride, several degradation pathways can be anticipated, particularly under suboptimal storage or handling conditions.

The primary anticipated degradation pathway is the hydrolysis of the t-butyl ester. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions, yielding L-norvaline and t-butanol.[5] The t-butyl ester group is known to be labile under acidic conditions.[5] Additionally, as with many organic compounds, thermal degradation can occur at elevated temperatures, leading to the release of gaseous byproducts such as oxides of carbon and nitrogen, and hydrogen chloride. Oxidation of the amino group is another potential degradation route, especially in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

While specific, publicly available stability-indicating methods for this compound hydrochloride are not documented, a general experimental workflow for assessing the stability of pharmaceutical compounds can be adapted. This typically involves forced degradation studies followed by the development of a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Protocol for a Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in appropriate solvents.

-

Application of Stress Conditions:

-

Acid/Base Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Degradation: Subject the solid sample and solutions to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the sample to controlled UV and visible light conditions.

-

-

Sample Analysis:

-

Develop a stability-indicating HPLC method capable of separating the intact this compound hydrochloride from all potential degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Data Interpretation:

-

Analyze the stressed samples using the validated HPLC method to identify and quantify the degradation products.

-

Elucidate the degradation pathway based on the identified degradants.

-

Conclusion

Maintaining the stability of this compound hydrochloride is paramount for the reliability and reproducibility of research and development outcomes. By adhering to the recommended storage conditions of 0-8°C in a dry, dark environment, the risks of hydrolysis, thermal degradation, and oxidation can be significantly mitigated. While specific quantitative stability data is not widely published, the principles of chemical stability and established protocols for forced degradation studies provide a robust framework for ensuring the quality of this important chemical reagent. For critical applications, it is recommended to perform in-house stability assessments to confirm the integrity of the compound under specific experimental conditions.

References

The Discovery and Development of L-Norvaline t-Butyl Ester Prodrugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-norvaline, a non-proteinogenic amino acid, has garnered significant attention as a potent arginase inhibitor, showing therapeutic promise in cardiovascular diseases, neurodegenerative disorders, and oncology. Its mechanism of action involves the modulation of L-arginine metabolism, leading to enhanced nitric oxide (NO) bioavailability and reduced production of urea and ornithine. However, the therapeutic application of L-norvaline can be limited by its physicochemical properties, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile. To overcome these limitations, a prodrug strategy centered on the synthesis of L-norvaline t-butyl ester has been explored. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound-based prodrugs. We detail the experimental protocols for their synthesis and characterization, in vitro and in vivo evaluation, and present key data in a structured format for comparative analysis. Furthermore, we visualize the core signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic approach.

Introduction: The Rationale for an L-Norvaline Prodrug

L-norvaline exerts its therapeutic effects primarily by inhibiting the arginase enzyme, which competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1][2] By inhibiting arginase, L-norvaline effectively shunts L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][3] This mechanism holds significant potential for treating conditions characterized by endothelial dysfunction and reduced NO bioavailability, such as hypertension and Alzheimer's disease.[2][3]